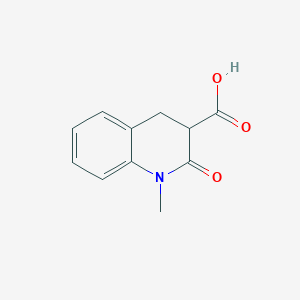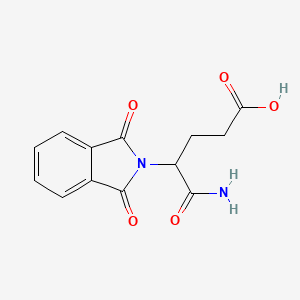
1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is a heterocyclic compound with the molecular formula C11H11NO3. It is a derivative of quinoline, a structure commonly found in various natural products and therapeutic agents . This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of N-acyl derivatives of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Another method includes the reaction of anthranilic acid derivatives under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis protocols that ensure high yield and purity. The process may include the use of specialized catalysts and optimized reaction conditions to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and carbon atoms
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents such as zinc (Zn) and acetic acid (AcOH), and dehydrating agents like POCl3 and P2O5 .
Major Products Formed
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which are of interest for their potential biological activities .
Applications De Recherche Scientifique
1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound in drug development for various therapeutic applications.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid
- 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides
- 4-Hydroxy-2-quinolones
Uniqueness
1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern and potential biological activities. Compared to similar compounds, it offers distinct advantages in terms of its synthetic accessibility and versatility in chemical reactions .
Propriétés
Formule moléculaire |
C11H11NO3 |
|---|---|
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
1-methyl-2-oxo-3,4-dihydroquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H11NO3/c1-12-9-5-3-2-4-7(9)6-8(10(12)13)11(14)15/h2-5,8H,6H2,1H3,(H,14,15) |
Clé InChI |
HBMMEXJDAQOLTE-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2CC(C1=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B15290700.png)
![2,2-Dimethyl-4-{[(octadec-9-en-1-yl)oxy]methyl}-1,3-dioxolane](/img/structure/B15290707.png)


![ethyl (2Z,5S,6E)-5-[tert-butyl(dimethyl)silyl]oxy-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate](/img/structure/B15290725.png)

![[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate](/img/structure/B15290745.png)


![9-Acetylazathioprine (9-Acetyl-6-[(1-methyl-4-nitroimidazol-5-yl)thio]purine)](/img/structure/B15290759.png)
![6-Bromo-5-oxo-N-[(phenylmethoxy)carbonyl]-L-norleucine 1,1-Dimethylethyl Ester](/img/structure/B15290761.png)


